molecular formula C14H14F3NO3 B2799066 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid CAS No. 856215-36-6

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid

Cat. No.: B2799066
CAS No.: 856215-36-6
M. Wt: 301.265
InChI Key: KWFBUWDESLAMET-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H16O2N1F3. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzoyl moiety and a piperidine ring.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzoic acid with piperidine under specific conditions. The reaction may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)11-3-1-9(2-4-11)12(19)18-7-5-10(6-8-18)13(20)21/h1-4,10H,5-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFBUWDESLAMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856215-36-6
Record name 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid
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